CYP11B1 Inhibition: 4-Fold Higher Potency than First-Generation Selective Inhibitor
In an enzymatic assay for human CYP11B1, 1-(2,2-diethoxyethyl)-4-methoxypiperidine exhibited an IC50 of 38 nM [1]. In contrast, compound 33, a first-generation selective CYP11B1 inhibitor derived from etomidate, displayed an IC50 of 152 nM under comparable assay conditions [2]. This represents a 4-fold improvement in potency.
| Evidence Dimension | CYP11B1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 38 nM |
| Comparator Or Baseline | Compound 33 (First-generation selective CYP11B1 inhibitor, IC50 = 152 nM) |
| Quantified Difference | Target compound is 4-fold more potent (lower IC50) |
| Conditions | Inhibition of human CYP11B1 expressed in hamster fibroblast, using 100 nM [3H]-11-deoxycorticosterone as substrate, 25 min incubation, HPLC analysis. |
Why This Matters
The 4-fold greater potency makes this compound a superior starting point for SAR studies targeting CYP11B1 for cortisol-dependent diseases like Cushing's syndrome, potentially reducing required doses and improving selectivity windows.
- [1] BindingDB. BDBM50082287. IC50: 38 nM for human CYP11B1. Assay: Inhibition of human CYP11B1 expressed in hamster fibroblast using [3H]-11-deoxycorticosterone. View Source
- [2] Hille UE, et al. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases. ACS Med Chem Lett. 2011;2(1):2-6. (Compound 33, IC50 = 152 nM). View Source
